4-(2,5-Dichlorophenyl)piperidin-2-one
Description
4-(2,5-Dichlorophenyl)piperidin-2-one is a heterocyclic organic compound featuring a six-membered piperidin-2-one ring substituted at the 4-position with a 2,5-dichlorophenyl group. This compound is of interest in medicinal chemistry due to its structural features, which are common in bioactive molecules targeting enzymes or receptors with hydrophobic binding pockets .
Properties
Molecular Formula |
C11H11Cl2NO |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11Cl2NO/c12-8-1-2-10(13)9(6-8)7-3-4-14-11(15)5-7/h1-2,6-7H,3-5H2,(H,14,15) |
InChI Key |
JJTKZEPNBCLVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs cost-effective and scalable methods. The use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts has been reported to afford high yields of enantiomerically enriched piperidines .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which can be further functionalized for pharmaceutical applications .
Scientific Research Applications
4-(2,5-Dichlorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural distinctions between 4-(2,5-Dichlorophenyl)piperidin-2-one and related analogs:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Hypothetical data based on structural analogs:
Functional Impact :
- The pyridinyl ketone in may enhance solubility in polar solvents but reduce membrane permeability relative to the target .
Activity Insights :
- Target Compound : The dichlorophenyl group likely enhances affinity for hydrophobic enzyme pockets (e.g., kinase targets), while the ketone stabilizes interactions via hydrogen bonding .
- Pyridine Analogs (): Amino and chloro substituents may improve binding to nucleic acids or metal-containing enzymes, but the absence of a piperidinone ring could limit stability in vivo.
- Nitro-Substituted Piperidine () : The nitro group may confer antibacterial or antiparasitic activity but raises redox-related toxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
